Allyl phenyl sulfoxide
Overview
Description
Allyl phenyl sulfoxide is an organosulfur compound characterized by the presence of an allyl group (a three-carbon chain with a double bond) and a phenyl group (a benzene ring) attached to a sulfoxide functional group (a sulfur atom bonded to an oxygen atom)
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl phenyl sulfoxide can be synthesized through several methods. One common approach involves the S-allylation of sulfinate esters. This method proceeds through sulfonium intermediates without [3,3]-sigmatropic rearrangement and further Pummerer-type reactions . Another method involves the palladium-catalyzed allylic substitution, where this compound is prepared using palladium catalysts in the presence of suitable ligands and bases .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Allyl phenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: It can participate in substitution reactions, where the allyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted allyl or phenyl sulfoxides.
Scientific Research Applications
Allyl phenyl sulfoxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of allyl phenyl sulfoxide involves its interaction with molecular targets through its sulfoxide functional group. This group can participate in various chemical reactions, including nucleophilic and electrophilic attacks, enabling the compound to modify biological molecules and pathways. The allyl and phenyl groups further enhance its reactivity and specificity towards different targets.
Comparison with Similar Compounds
Allyl phenyl sulfide: Similar structure but lacks the oxygen atom bonded to sulfur.
Phenyl sulfoxide: Lacks the allyl group.
Allyl sulfoxide: Lacks the phenyl group.
Uniqueness: Allyl phenyl sulfoxide is unique due to the presence of both allyl and phenyl groups attached to the sulfoxide functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
prop-2-enylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-2-8-11(10)9-6-4-3-5-7-9/h2-7H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLJHMBTZSGFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940681 | |
Record name | (Prop-2-ene-1-sulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown-yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Allyl phenyl sulfoxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20166 | |
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CAS No. |
19093-37-9 | |
Record name | Allyl phenyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19093-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Allylsulphinyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019093379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Prop-2-ene-1-sulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (allylsulphinyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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